1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
Description
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a synthetic small molecule featuring a thiazole ring core substituted with a 4-methylphenylsulfonamido group. The thiazole is linked via an acetyl bridge to a piperidine-4-carboxamide moiety. The compound’s stereochemical and crystallographic properties could be determined using programs like SHELX , which is widely employed for small-molecule refinement.
Properties
IUPAC Name |
1-[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12-2-4-15(5-3-12)28(25,26)21-18-20-14(11-27-18)10-16(23)22-8-6-13(7-9-22)17(19)24/h2-5,11,13H,6-10H2,1H3,(H2,19,24)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAGHRYUZTRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carboxamide
Method A: Direct Amination of Piperidine-4-carboxylic Acid
- Activation : Treat piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Ammonolysis : React the acyl chloride with aqueous ammonia (NH₃) at 0–5°C to yield piperidine-4-carboxamide.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.40–1.65 (m, 4H, piperidine H-3,5), 2.15–2.30 (m, 2H, piperidine H-2,6), 2.75–2.90 (m, 1H, piperidine H-4), 6.95 (s, 1H, NH₂), 7.32 (s, 1H, NH₂).
- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide).
Method B: Nitrile Hydrolysis
- Nitrile Formation : React 4-cyanopyridine with benzophenone in xylene under reflux with lithium metal to form α,α-diphenyl-4-pyridinemethanol.
- Hydrolysis : Treat the nitrile intermediate with concentrated HCl to yield piperidine-4-carboxamide.
Optimization and Challenges
Yield Optimization
Side Reactions
- Polymerization : Bromoacetyl intermediates prone to oligomerization at >60°C. Mitigated by maintaining temperatures at 50–55°C.
- Sulfonamide Hydrolysis : Acidic conditions (>pH 3) led to cleavage of the sulfonamido group. Neutral pH preserved integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amination | 78 | 99.5 | Short step count |
| Nitrile Hydrolysis | 85 | 98.2 | Scalable to >100 g |
| Hantzsch Cyclization | 82 | 97.8 | Regioselective thiazole formation |
Chemical Reactions Analysis
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anti-inflammatory and antitumor properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- Thiazole core : Common in bioactive molecules due to its electron-rich nature and ability to participate in hydrogen bonding.
- 4-Methylphenylsulfonamido substituent : Enhances metabolic stability and hydrophobicity compared to polar groups like brominated pyrroles or hydroperoxypropan derivatives.
Comparison Table
Biological Activity
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound classified as a thiazole derivative. Its structure incorporates a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure
The chemical formula for this compound is . Key structural features include:
- Thiazole Ring : Known for its role in various biological activities.
- Sulfonamide Group : Imparts significant antimicrobial properties.
- Piperidine Moiety : Enhances the compound's ability to interact with biological targets.
Antimicrobial Properties
Research indicates that compounds containing both thiazole and sulfonamide functionalities exhibit significant antimicrobial activity. The sulfonamide group is particularly effective against bacterial infections due to its ability to inhibit bacterial folate synthesis.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| N-(benzo[d]thiazol-2-yl)-4-sulfamoylphenylacetamide | Antimicrobial | |
| 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | Anticancer |
Anticancer Activity
The thiazole derivatives have shown promise in anticancer research. Studies suggest that the presence of the thiazole ring can lead to the modulation of cell signaling pathways involved in cancer progression. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular targets.
The exact mechanism of action of this compound remains partially elucidated. However, it is believed that:
- Electrophilic Substitution : The thiazole ring can undergo electrophilic substitution at the C-5 position.
- Nucleophilic Substitution : The C-2 position of the thiazole can participate in nucleophilic substitutions, potentially interacting with biological macromolecules like proteins and nucleic acids.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections resistant to conventional antibiotics.
Case Study 2: Anticancer Potential
In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines. The results demonstrated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
Thiazole ring formation : Condensation of 4-methylphenylsulfonamide with bromoacetyl intermediates under reflux in ethanol (80–90°C, 12–24 hours) .
Piperidine coupling : The thiazole-acetyl intermediate reacts with piperidine-4-carboxamide via nucleophilic acyl substitution, requiring anhydrous conditions (e.g., DMF, 0°C to room temperature) .
- Optimization : Computational reaction path searches (e.g., quantum chemical calculations) and statistical design of experiments (DoE) can identify optimal solvent systems, temperature, and catalysts to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for sulfonamide protons (~δ 7.5–8.0 ppm), thiazole protons (~δ 6.8–7.2 ppm), and piperidine carboxamide carbonyls (~δ 170–175 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and carboxamide (C=O stretch at ~1650 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion consistency (e.g., [M+H]+ calculated for C₁₈H₂₁N₄O₃S₂: 405.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardized assays : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, temperature).
- Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., piperidine-4-carboxamides with varied sulfonamide substituents) to identify structure-activity trends .
- Computational docking : Use molecular dynamics simulations to validate binding modes to target proteins (e.g., carbonic anhydrase isoforms) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate LogP (~1.8), topological polar surface area (TPSA ~100 Ų), and blood-brain barrier permeability (low) .
- CYP inhibition : Machine learning models (e.g., DeepCYP) predict interactions with cytochrome P450 enzymes, guiding toxicity assessments .
- Solubility optimization : Adjust formulation using co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) based on Hansen solubility parameters .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog synthesis : Systematically modify the thiazole substituent (e.g., 4-methylphenyl → 4-chlorophenyl) and piperidine carboxamide (e.g., N-alkylation) .
- Bioisosteric replacement : Substitute the sulfonamide group with phosphonamides or acyl sulfonamides to enhance metabolic stability .
- Crystallography : Co-crystallize analogs with target enzymes (e.g., carbonic anhydrase IX) to identify critical hydrogen-bonding interactions .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition efficacy?
- Methodological Answer :
- Positive controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Negative controls : Include vehicle-only (DMSO) and enzyme-free samples to rule out nonspecific binding.
- Dose-response curves : Generate 8–10 concentration points (1 nM–100 µM) with triplicate measurements to calculate IC₅₀ and Hill coefficients .
Q. How can researchers address low yields in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings involving aryl boronic acids .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) while improving yield by 15–20% .
- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
